Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester group and a 2-bromo-5-chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutane-1-carboxylate with 2-bromo-5-chlorobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-bromo-4-chlorophenyl)methylidene]cyclobutane-1-carboxylate
- Ethyl 3-[(2-bromo-5-fluorophenyl)methylidene]cyclobutane-1-carboxylate
- Ethyl 3-[(2-chloro-5-bromophenyl)methylidene]cyclobutane-1-carboxylate
Uniqueness
Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring
Properties
Molecular Formula |
C14H14BrClO2 |
---|---|
Molecular Weight |
329.61 g/mol |
IUPAC Name |
ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H14BrClO2/c1-2-18-14(17)11-6-9(7-11)5-10-8-12(16)3-4-13(10)15/h3-5,8,11H,2,6-7H2,1H3 |
InChI Key |
KUWINCJXJXBSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=CC2=C(C=CC(=C2)Cl)Br)C1 |
Origin of Product |
United States |
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